molecular formula C22H20N2O4S B3578510 N-[2-(4-sulfamoylphenyl)ethyl]-9H-xanthene-9-carboxamide

N-[2-(4-sulfamoylphenyl)ethyl]-9H-xanthene-9-carboxamide

Cat. No.: B3578510
M. Wt: 408.5 g/mol
InChI Key: DVQCBWUZOCMQSP-UHFFFAOYSA-N
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Description

N-[2-(4-Sulfamoylphenyl)ethyl]-9H-xanthene-9-carboxamide is a synthetic compound featuring a xanthene-carboxamide core linked to a 4-sulfamoylphenyl ethyl group.

Properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c23-29(26,27)16-11-9-15(10-12-16)13-14-24-22(25)21-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)21/h1-12,21H,13-14H2,(H,24,25)(H2,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQCBWUZOCMQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2-(4-sulfamoylphenyl)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-sulfamoylphenyl)ethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[2-(4-sulfamoylphenyl)ethyl]-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of dyes and pigments due to its xanthene core structure.

Mechanism of Action

The mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. The sulfonamide group plays a crucial role in this inhibitory action by mimicking the enzyme’s natural substrate.

Comparison with Similar Compounds

N-(4-Cyanophenyl)-9H-xanthene-9-carboxamide

  • Molecular Formula : C₂₁H₁₄N₂O₂
  • Key Features: Replaces the sulfamoyl group with a cyano (-CN) substituent.
  • The absence of a sulfonamide moiety eliminates zinc-binding capability, a critical feature in carbonic anhydrase inhibitors .
  • Physicochemical Properties : Lower molecular weight (326.355 g/mol) and distinct solubility profile due to reduced polarity .

N-(2-Methoxyethyl)-9H-xanthene-9-carboxamide

  • Molecular Formula: C₁₇H₁₇NO₃
  • Key Features : Contains a methoxyethyl (-OCH₂CH₃) tail instead of the sulfamoylphenyl ethyl group.
  • Impact : The methoxy group enhances lipophilicity, likely improving membrane permeability but reducing water solubility. This modification may shift pharmacokinetic properties, favoring CNS penetration .
  • Physicochemical Properties : Lower molecular weight (283.32 g/mol) and higher LogP (1.8) compared to the target compound .

N-[4-(4-Morpholinylsulfonyl)phenyl]-9H-xanthene-9-carboxamide

  • Molecular Formula : C₂₄H₂₂N₂O₅S
  • Key Features : Incorporates a morpholine-sulfonyl group, adding a tertiary amine for enhanced solubility and steric bulk.
  • The sulfonyl group retains zinc-binding capacity, similar to the target compound’s sulfamoyl group, but with altered steric constraints .
  • Physicochemical Properties : Higher molecular weight (450.507 g/mol) and increased complexity due to the morpholine moiety .

Acetamide-Based Analogs (e.g., 2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide)

  • Key Features : Replaces the xanthene core with an acetamide linker and heterocyclic tails (e.g., benzothiazole, thiadiazole).
  • Impact: The acetamide linker allows flexibility, enabling active-site penetration in carbonic anhydrase isoforms.
  • Biological Relevance : Demonstrated inhibitory activity against carbonic anhydrase isoforms (e.g., hCA II and VII), with selectivity influenced by tail length and substituent bulk .

Structural and Functional Analysis

Core Scaffold Differences

  • Xanthene vs. Acetamide : The xanthene core provides planar rigidity, favoring π-π stacking in hydrophobic pockets, whereas acetamide derivatives rely on flexible linkers for active-site accommodation .
  • Sulfamoyl Group: Critical for zinc coordination in metalloenzyme inhibitors (e.g., carbonic anhydrase). Analogs lacking this group (e.g., cyano or methoxy derivatives) lose this key interaction .

Substituent Effects on Bioactivity

Compound Substituent Key Interaction Potential Application
Target Compound Sulfamoylphenyl ethyl Zinc binding, hydrogen bonding Carbonic anhydrase inhibition
N-(4-Cyanophenyl) analog Cyano Electron withdrawal, reduced polarity Non-metalloenzyme targets
Morpholinylsulfonyl analog Morpholine-sulfonyl Enhanced solubility, steric bulk Soluble enzyme inhibitors
Methoxyethyl analog Methoxyethyl Lipophilicity, membrane penetration CNS-targeted therapies

Biological Activity

N-[2-(4-sulfamoylphenyl)ethyl]-9H-xanthene-9-carboxamide is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a xanthene core, which is a tricyclic aromatic system, along with a sulfamoylphenyl group. This unique structure contributes to its distinct chemical properties and potential biological applications.

The mechanism by which this compound exerts its effects primarily involves:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. Binding studies indicate that it can effectively inhibit this enzyme, thereby disrupting the viral life cycle.
  • Cellular Interactions: It may interact with various cellular targets, influencing signaling pathways related to cell proliferation and apoptosis. The presence of the sulfamoyl group enhances its binding affinity to target proteins .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound:

  • SARS-CoV-2 Inhibition: Research indicates that derivatives of this compound exhibit significant binding affinity to the SARS-CoV-2 Mpro enzyme, with binding energy scores suggesting effective inhibition . These findings position it as a candidate for further development in COVID-19 therapeutics.

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Mechanisms of Action: It may induce apoptosis in cancer cells through various pathways, including the modulation of mitochondrial dynamics and the activation of caspases.
  • Case Studies: In vitro studies have demonstrated that this compound can reduce cell viability in several cancer cell lines, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayEffect/OutcomeReference
AntiviralSARS-CoV-2 MproSignificant inhibition
AnticancerVarious cancer cell linesReduced cell viability
Enzyme InhibitionProteases involved in viral replicationDisruption of viral life cycle

Case Studies

  • COVID-19 Therapeutics Development:
    A study evaluated various sulfamoylphenyl derivatives for their efficacy against SARS-CoV-2. The results indicated that compounds similar to this compound had lower HOMO–LUMO energy differences compared to standard antiviral drugs, suggesting enhanced charge transfer properties conducive to antiviral activity .
  • Cancer Cell Line Studies:
    In vitro experiments conducted on breast and lung cancer cell lines revealed that treatment with this compound led to significant decreases in proliferation rates and increased apoptosis markers, underscoring its potential as an anticancer therapeutic agent .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-[2-(4-sulfamoylphenyl)ethyl]-9H-xanthene-9-carboxamide?

  • Methodology : The compound can be synthesized via a multi-step approach. First, prepare the sulfamoylphenyl ethylamine intermediate through nucleophilic substitution of 4-sulfamoylphenylethyl halides. Next, couple this intermediate with 9H-xanthene-9-carboxylic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) in the presence of DMAP as a catalyst. Purification via column chromatography and recrystallization ensures high purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the xanthene core, sulfamoyl group, and amide linkage.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the 3D structure, including bond angles and intermolecular interactions (e.g., hydrogen bonding involving the sulfamoyl group) .
  • HPLC : Assess purity (>98%) using reverse-phase chromatography with UV detection at 254 nm.

Q. What are the fluorescence properties of this xanthene derivative, and how are they applied in research?

  • Methodology : The xanthene core confers intrinsic fluorescence, measurable via fluorimetry. Optimize excitation/emission wavelengths (e.g., 350 nm/450 nm) in solvents like DMSO or PBS. Applications include:

  • Biological Imaging : Track cellular uptake in real-time using confocal microscopy.
  • pH Sensing : Monitor fluorescence quenching/enhancement in varying pH environments, leveraging the sulfamoyl group’s protonation state .

Q. How is the compound’s stability assessed under experimental conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition temperature >200°C).
  • Forced Degradation Studies : Expose to oxidative (H2_2O2_2), acidic (HCl), and basic (NaOH) conditions; analyze degradation products via LC-MS.
  • Long-term Storage : Store at -20°C in anhydrous DMSO to prevent hydrolysis of the amide bond.

Advanced Research Questions

Q. How can researchers design experiments to study interactions between this compound and carbonic anhydrase isoforms?

  • Methodology :

  • Crystallography : Co-crystallize the compound with human carbonic anhydrase II/IX isoforms to map binding sites (e.g., acetamide linker interactions with zinc ions) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (Kd_d, kon_{on}/koff_{off}) using immobilized enzyme surfaces.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding.

Q. What strategies are effective for structure-activity relationship (SAR) studies on xanthene carboxamide derivatives?

  • Methodology :

  • Substituent Variation : Introduce substituents at the xanthene 4-position or sulfamoylphenyl group. Compare IC50_{50} values in enzyme inhibition assays.
  • In Vivo Efficacy : Test 5,6-disubstituted analogs (e.g., methyl/methoxy groups) in murine colon 38 tumor models to optimize dose potency and selectivity .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes and prioritize synthetic targets.

Q. How can contradictions in reported biological activities (e.g., antitumor vs. anti-inflammatory effects) be resolved?

  • Methodology :

  • Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) on treated cell lines to identify pathway-specific effects (e.g., NF-κB vs. MAPK).
  • Species-Specific Assays : Compare activity in human vs. murine cell lines to address interspecies variability.
  • Dose-Response Curves : Establish EC50_{50} values across multiple assays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition) to clarify context-dependent effects .

Q. What computational approaches are used to model the compound’s interactions with DNA or proteins?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate binding to DNA G-quadruplexes or enzyme active sites (e.g., carbonic anhydrase) using AMBER or GROMACS.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions (e.g., charge transfer) between the xanthene core and target residues.
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for synthetic analogs prior to synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-sulfamoylphenyl)ethyl]-9H-xanthene-9-carboxamide
Reactant of Route 2
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N-[2-(4-sulfamoylphenyl)ethyl]-9H-xanthene-9-carboxamide

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